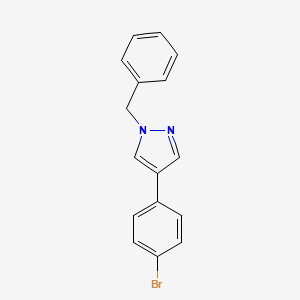

1-Benzyl-4-(4-bromophenyl)pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-(4-bromophenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2/c17-16-8-6-14(7-9-16)15-10-18-19(12-15)11-13-4-2-1-3-5-13/h1-10,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZERJQHCZLYSUAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=N2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: 1-Benzyl-4-(4-bromophenyl)pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of the pyrazole derivative, 1-Benzyl-4-(4-bromophenyl)pyrazole. While specific experimental data for this compound remains limited in publicly accessible literature, this document compiles available information and contextualizes it within the broader landscape of pyrazole chemistry and pharmacology. The guide is intended to serve as a foundational resource for researchers interested in the potential applications of this molecule in medicinal chemistry and drug discovery.

Chemical Properties

Table 1: Summary of Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₃BrN₂ | BLDpharm[1] |

| Molecular Weight | 313.19 g/mol | BLDpharm[1] |

| CAS Number | 1191063-24-7 | BLDpharm[1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis and Experimental Protocols

A detailed, peer-reviewed experimental protocol for the specific synthesis of this compound is not currently available in the surveyed literature. However, the general synthesis of pyrazole derivatives is well-established and typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine.

A plausible synthetic approach for this compound would involve the reaction of a suitably substituted β-dicarbonyl precursor with benzylhydrazine. The logical workflow for such a synthesis is outlined below.

General Experimental Workflow for Pyrazole Synthesis

The synthesis of pyrazole derivatives often follows a well-defined pathway involving the condensation of a hydrazine with a 1,3-dicarbonyl compound. This process can be visualized as a multi-step sequence.

Caption: General workflow for pyrazole synthesis.

Biological Activity and Signaling Pathways

Specific biological activities and the modulation of signaling pathways by this compound have not been reported. However, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.[2][3] Derivatives of pyrazole have been shown to exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.[4][5][6]

The biological effects of pyrazole derivatives are often attributed to their ability to interact with various enzymes and receptors. For instance, some pyrazole-containing compounds are known to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[5] In the context of cancer, pyrazole derivatives have been investigated as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis.[5]

Potential Signaling Pathways Targeted by Pyrazole Derivatives

Given the known activities of other pyrazole compounds, it is plausible that this compound could interact with key cellular signaling pathways implicated in disease. The diagram below illustrates a generalized overview of signaling pathways that are often targeted by small molecule inhibitors, including those with a pyrazole core.

Caption: Potential signaling pathways targeted by pyrazoles.

Future Directions

The lack of specific data for this compound highlights an opportunity for further research. Future studies should focus on:

-

De novo synthesis and characterization: A detailed, reproducible synthetic protocol is required, along with comprehensive characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, and elemental analysis).

-

Determination of physicochemical properties: Experimental determination of melting point, boiling point, and solubility in various solvents is essential for its practical application.

-

Biological screening: A broad biological screening against various cell lines (e.g., cancer cell lines) and enzymatic assays (e.g., kinase inhibition assays) would help to identify its potential therapeutic applications.

-

Structure-activity relationship (SAR) studies: Synthesis and evaluation of analogues would provide valuable insights into the structural requirements for any observed biological activity.

Conclusion

This compound represents an under-explored area within the vast field of pyrazole chemistry. While its fundamental chemical identity is established, a significant gap exists in the understanding of its physical, chemical, and biological properties. This technical guide serves as a starting point for researchers, providing the known information and outlining a clear path for future investigation into the potential of this compound as a lead for novel therapeutic agents. The rich pharmacology of the pyrazole scaffold suggests that this compound is a worthy candidate for further scientific inquiry.

References

- 1. 1191063-24-7|1-Benzyl-4-(4-bromophenyl)-1H-pyrazole|BLD Pharm [bldpharm.com]

- 2. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Benzyl-4-(4-bromophenyl)pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for 1-benzyl-4-(4-bromophenyl)pyrazole, a valuable scaffold in medicinal chemistry and drug discovery. The described two-step synthesis involves a Suzuki-Miyaura coupling to construct the core 4-arylpyrazole structure, followed by a selective N-benzylation. This guide offers detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow to aid in its practical implementation.

Synthesis Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The initial step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a 4-halopyrazole, such as 4-iodopyrazole, and 4-bromophenylboronic acid. This reaction selectively forms the C-C bond at the C4 position of the pyrazole ring, yielding the key intermediate, 4-(4-bromophenyl)-1H-pyrazole.

The subsequent step is the N-benzylation of the newly formed pyrazole derivative. This is typically accomplished through a nucleophilic substitution reaction where the pyrazole nitrogen is deprotonated by a strong base, such as sodium hydride, followed by the addition of benzyl bromide. This step selectively introduces the benzyl group onto one of the pyrazole nitrogen atoms.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound. The yields are based on reported procedures for analogous reactions and represent typical outcomes for these transformations.

| Step | Reaction | Reactants | Product | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Suzuki-Miyaura Coupling | 4-Iodopyrazole, 4-Bromophenylboronic acid | 4-(4-Bromophenyl)-1H-pyrazole | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/Ethanol/Water | 85 | 12 | ~85 |

| 2 | N-Benzylation | 4-(4-Bromophenyl)-1H-pyrazole, Benzyl bromide | This compound | NaH | THF | 0 to RT | 2 | ~87 |

Experimental Protocols

Step 1: Synthesis of 4-(4-bromophenyl)-1H-pyrazole via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of the 4-(4-bromophenyl)-1H-pyrazole intermediate.

Materials:

-

4-Iodopyrazole

-

4-Bromophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Sodium Carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 4-iodopyrazole (1.0 eq), 4-bromophenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Add a solvent mixture of toluene, ethanol, and water in a 4:1:1 ratio.

-

De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

-

Heat the mixture to 85°C and stir under an inert atmosphere for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain 4-(4-bromophenyl)-1H-pyrazole.

Step 2: Synthesis of this compound via N-Benzylation

This protocol describes the benzylation of the pyrazole intermediate.

Materials:

-

4-(4-Bromophenyl)-1H-pyrazole

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Benzyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of 4-(4-bromophenyl)-1H-pyrazole (1.0 eq) in anhydrous THF to the NaH suspension.

-

Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0°C and add benzyl bromide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis pathway for this compound.

Caption: Two-step synthesis of this compound.

Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers

Introduction

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a general synthetic approach for pyrazole derivatives, with a specific focus on structures analogous to 1-Benzyl-4-(4-bromophenyl)pyrazole. Pyrazoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Understanding their spectroscopic properties is crucial for their identification, characterization, and the elucidation of their structure-activity relationships. This document is intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data of Related Pyrazole Derivatives

Table 1: ¹H NMR and ¹³C NMR Data for 1-(4-bromophenyl)-3,5-diethyl-1H-pyrazole [1]

| ¹H NMR (200 MHz, CDCl₃) | ¹³C NMR (50 MHz, CDCl₃) |

| Chemical Shift (δ, ppm) | Assignment |

| 7.55 (d, J = 8.79 Hz, 2H) | Aromatic CH |

| 7.29 (d, J = 8.05 Hz, 2H) | Aromatic CH |

| 6.05 (s, 1H) | Pyrazole CH |

| 2.70-2.59 (m, 4H) | CH₂ |

| 1.33-1.20 (m, 6H) | CH₃ |

Table 2: Mass Spectrometry Data for 1-(4-bromophenyl)-3,5-diethyl-1H-pyrazole [1]

| Ion | m/z |

| [M+H]⁺ | 279 |

Note: The molecular weight of this compound is 313.19 g/mol [2]. The mass spectrum would be expected to show a molecular ion peak corresponding to this mass, with a characteristic isotopic pattern for the bromine atom.

Experimental Protocols

The following are general experimental protocols for the synthesis and spectroscopic characterization of pyrazole derivatives, adapted from the literature[1][3].

General Synthesis of Substituted Pyrazoles[1][3]

A common method for the synthesis of 1,4-disubstituted pyrazoles involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of this compound, a plausible route would involve the reaction of a suitably substituted β-diketone with benzylhydrazine.

Materials:

-

Substituted 1,3-dicarbonyl compound

-

Benzylhydrazine

-

Ethanol (solvent)

-

Catalytic amount of acid (e.g., acetic acid)

Procedure:

-

Dissolve the 1,3-dicarbonyl compound (1.0 eq) and benzylhydrazine (1.0 eq) in ethanol in a round-bottom flask.

-

Add a catalytic amount of acetic acid to the mixture.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy [4]

-

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Chemical shifts are reported in parts per million (ppm) relative to an internal standard, usually tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

IR spectra are recorded on an FT-IR spectrometer.

-

Samples can be prepared as KBr pellets or thin films.

-

Characteristic absorption bands for the pyrazole ring, aromatic C-H, and C-Br bonds would be expected.

Mass Spectrometry (MS) [1]

-

Mass spectra can be obtained using various ionization techniques such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized pyrazole compound.

Caption: General workflow for the synthesis and spectroscopic characterization of pyrazole derivatives.

References

Technical Guide: Physicochemical Properties of 1-Benzyl-4-(4-bromophenyl)pyrazole

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the known physical characteristics of pyrazole derivatives closely related to 1-Benzyl-4-(4-bromophenyl)pyrazole. Due to the limited availability of experimental data for the specific title compound, this document focuses on presenting data from its structural analogues to offer valuable insights for research and development. Furthermore, standardized experimental protocols for determining key physicochemical properties are outlined, alongside a representative synthetic workflow.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. This compound, belonging to this class, is a molecule of interest for synthetic chemists and drug discovery professionals. Understanding its physical characteristics is crucial for its synthesis, purification, formulation, and application in various scientific endeavors.

Physicochemical Data of Structural Analogues

The following tables summarize the available quantitative data for compounds structurally similar to this compound. These analogues provide a basis for predicting the properties of the title compound.

Table 1: General Properties of this compound and its Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Benzyl-4-(4-bromophenyl)-1H-pyrazole | 1191063-24-7 | C₁₆H₁₃BrN₂ | 313.20 |

| 1-Benzyl-4-bromo-1H-pyrazole | 50877-41-3 | C₁₀H₉BrN₂ | 237.10[1] |

| 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole | Not Available | C₁₁H₁₁BrN₂ | 251.12 |

| Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | Not Available | C₁₉H₁₇BrN₂O₂ | 385.26[2] |

Table 2: Spectroscopic and Physical State Data of Analogues

| Compound Name | Melting Point (°C) | Form | Spectroscopic Data Highlights |

| 1-Benzyl-4-iodo-1H-pyrazole | 62-66 | powder to crystal[3] | N/A |

| 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole | N/A | brown liquid | ¹H NMR (200 MHz, CDCl₃): δ 7.52 (d, 2H), 7.36 (d, 2H), 5.91 (s, 1H), 2.28 (s, 3H), 2.26 (s, 3H). ¹³C NMR (50 MHz, CDCl₃): δ 148.4, 138.4, 137.3, 132.4, 128.5, 125.4, 107.8, 13.2, 12.2. MS (ESI): m/z = 251 [M+H]⁺.[4] |

| Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | N/A | Crystals obtained from ethyl acetate | Crystal Structure: Monoclinic, P2₁/c. The pyrazole ring makes dihedral angles of 88.00 (16)° and 5.78 (13)° with the phenyl and bromophenyl rings, respectively.[2] |

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the key physical characteristics of pyrazole derivatives.

Synthesis of Substituted Pyrazoles

A general and widely used method for the synthesis of substituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[3]

Protocol: Synthesis of 3,5-dimethyl-1-phenylpyrazole (Knorr-type reaction)

-

Reaction Setup: To a solution of acetylacetone (1.0 eq) in a suitable solvent such as ethanol, add phenylhydrazine (1.0 eq).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, commonly by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel, to yield the pure pyrazole derivative.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range. A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound.

Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. The spectra are acquired using appropriate pulse sequences.

-

Data Processing: The acquired data is Fourier transformed and phased. The chemical shifts, integration (for ¹H NMR), and coupling constants are analyzed to elucidate the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Protocol for Electrospray Ionization (ESI) Mass Spectrometry:

-

Sample Preparation: A dilute solution of the compound (typically in the range of 1-10 µg/mL) is prepared in a suitable volatile solvent such as methanol or acetonitrile.

-

Infusion: The sample solution is infused into the ESI source of the mass spectrometer at a constant flow rate.

-

Ionization: A high voltage is applied to the capillary tip, causing the sample to nebulize and form charged droplets. As the solvent evaporates, charged molecular ions ([M+H]⁺ or [M-H]⁻) are generated.

-

Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Mandatory Visualizations

Experimental Workflow: Synthesis and Characterization of a Substituted Pyrazole

The following diagram illustrates a typical workflow for the synthesis and characterization of a substituted pyrazole, such as this compound.

Caption: A generalized workflow for the synthesis and characterization of pyrazole derivatives.

Conclusion

This technical guide has provided a comprehensive overview of the available physicochemical information for analogues of this compound, in addition to detailed experimental protocols for the determination of these properties. While direct experimental data for the title compound remains elusive, the compiled information serves as a valuable resource for researchers in the field. The provided synthetic and characterization workflows offer a practical framework for the laboratory investigation of this and related pyrazole compounds. Further experimental investigation is warranted to fully elucidate the specific physical characteristics of this compound.

References

Predicted Mechanism of Action for 1-Benzyl-4-(4-bromophenyl)pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis and prediction of the potential mechanism of action for the novel compound, 1-Benzyl-4-(4-bromophenyl)pyrazole. Drawing upon extensive research into the biological activities of structurally related pyrazole derivatives, this document outlines the most probable molecular targets and signaling pathways through which this compound may exert its effects. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this and similar pyrazole-based molecules. All quantitative data from related compounds are summarized, and detailed hypothetical experimental protocols are provided to guide future research.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3][4] Pyrazole derivatives have demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and analgesic agents.[1][3][5] Notably, a significant number of pyrazole-containing compounds have been developed as potent and selective inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.[6][7][8] This guide focuses on predicting the mechanism of action of this compound, a specific derivative for which the biological activity is not yet fully characterized.

Predicted Molecular Targets and Mechanism of Action

Based on the structure of this compound and the established activities of similar pyrazole derivatives, the most probable mechanism of action is the inhibition of one or more protein kinases involved in cancer cell proliferation and survival. The presence of the benzyl and bromophenyl groups suggests potential for specific interactions within the ATP-binding pocket of various kinases.

Primary Predicted Target Class: Protein Kinase Inhibition

Numerous studies have demonstrated that the pyrazole core can serve as a scaffold for the design of potent kinase inhibitors.[6][7][8][9] These inhibitors can target a variety of kinases, including:

-

Receptor Tyrosine Kinases (RTKs):

-

Epidermal Growth Factor Receptor (EGFR): Pyrazole derivatives have been shown to inhibit EGFR, a key driver of tumor growth in many cancers.[1][10][11]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR by pyrazole compounds can lead to the suppression of angiogenesis, a critical process for tumor growth and metastasis.[10]

-

-

Non-Receptor Tyrosine Kinases:

-

Serine/Threonine Kinases:

-

Cyclin-Dependent Kinases (CDKs): Pyrazole analogs are known to inhibit CDKs, leading to cell cycle arrest and apoptosis.[1][11][12]

-

Receptor Interacting Protein 1 (RIP1) Kinase: A study on 1-benzyl-1H-pyrazole derivatives identified potent inhibitors of RIP1 kinase, a key mediator of necroptosis.[13]

-

Alternative Predicted Mechanisms

While kinase inhibition is the most likely mechanism, other biological activities of pyrazole derivatives have been reported and should be considered:

-

Tubulin Polymerization Inhibition: Certain pyrazole compounds have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[1][11][14]

-

Induction of Apoptosis: Independent of direct kinase inhibition, some pyrazole derivatives can induce apoptosis through the modulation of Bcl-2 family proteins and activation of caspases.[1]

Quantitative Data for Structurally Related Pyrazole Derivatives

To provide a predictive context for the potential potency of this compound, the following table summarizes the inhibitory activities (IC50 values) of various pyrazole derivatives against different cancer cell lines and molecular targets.

| Compound Class | Target/Cell Line | IC50 Value | Reference |

| 3,4-diaryl pyrazole derivatives | Various cancer cell lines | 0.06–0.25 nM | [1] |

| Pyrazole-based Aurora A kinase inhibitor | HCT116 colon cancer cell line | 0.39 µM | [7] |

| Pyrazole-based Aurora A kinase inhibitor | MCF7 breast cancer cell line | 0.46 µM | [7] |

| Pyrazole-based Aurora A kinase inhibitor | Aurora A kinase | 0.16 µM | [7] |

| Fused pyrazole derivative (Compound 3) | EGFR | 0.06 µM | [10] |

| Fused pyrazole derivative (Compound 9) | VEGFR-2 | 0.22 µM | [10] |

| Pyrazole derivative (5b) | K562 cells | 0.021 µM | [14] |

| Pyrazole derivative (5b) | A549 cells | 0.69 µM | [14] |

| Pyrazole derivative (5b) | Tubulin polymerization | 7.30 µM | [14] |

| 1-benzyl-1H-pyrazole derivative (4b) | RIP1 kinase (Kd) | 0.078 µM | [13] |

| 1-benzyl-1H-pyrazole derivative (4b) | Cell necroptosis inhibitory assay (EC50) | 0.160 µM | [13] |

Proposed Experimental Protocols for Mechanism of Action Elucidation

To validate the predicted mechanism of action of this compound, the following experimental protocols are proposed.

In Vitro Kinase Inhibition Assays

-

Objective: To determine the inhibitory activity of the compound against a panel of cancer-related protein kinases.

-

Methodology:

-

Utilize a commercially available kinase panel (e.g., DiscoverX KINOMEscan™ or similar).

-

Prepare a stock solution of this compound in DMSO.

-

Perform initial screening at a single concentration (e.g., 10 µM) to identify potential kinase targets.

-

For any kinases showing significant inhibition (>50%), perform dose-response assays to determine the IC50 value.

-

The assay can be based on various detection methods, such as radiometric (e.g., 33P-ATP), fluorescence resonance energy transfer (FRET), or luminescence (e.g., ADP-Glo™).

-

Cell Proliferation and Viability Assays

-

Objective: To assess the cytotoxic and anti-proliferative effects of the compound on various cancer cell lines.

-

Methodology:

-

Select a panel of human cancer cell lines representing different tumor types (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer).

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with increasing concentrations of this compound for 48-72 hours.

-

Assess cell viability using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), CellTiter-Glo®, or crystal violet staining.

-

Calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).

-

Western Blot Analysis for Signaling Pathway Modulation

-

Objective: To investigate the effect of the compound on key signaling proteins downstream of the predicted target kinases.

-

Methodology:

-

Treat cancer cells with this compound at concentrations around the determined IC50 value for various time points.

-

Lyse the cells and quantify protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK).

-

Use an appropriate secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Tubulin Polymerization Assay

-

Objective: To determine if the compound affects microtubule dynamics.

-

Methodology:

-

Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).

-

Incubate purified tubulin with GTP and the test compound at 37°C.

-

Monitor the change in fluorescence or absorbance over time, which is proportional to the extent of tubulin polymerization.

-

Include positive (e.g., paclitaxel) and negative (e.g., nocodazole) controls.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the potential signaling pathways targeted by this compound and a proposed experimental workflow for its characterization.

Caption: Predicted inhibition of Receptor Tyrosine Kinase signaling.

Caption: Proposed workflow for mechanism of action elucidation.

Conclusion

While the precise mechanism of action of this compound remains to be experimentally determined, the existing literature on related pyrazole derivatives provides a strong foundation for predicting its biological activity. The most probable mechanism is the inhibition of protein kinases crucial for cancer cell signaling, such as EGFR, VEGFR, or other oncogenic kinases. The proposed experimental protocols in this guide offer a clear path forward for the comprehensive characterization of this compound. Further investigation into this compound and its analogs is warranted to explore their potential as novel therapeutic agents.

References

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

In Silico Modeling of 1-Benzyl-4-(4-bromophenyl)pyrazole: A Technical Guide

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This technical guide provides a comprehensive overview of a prospective in silico modeling workflow for a specific pyrazole derivative, 1-Benzyl-4-(4-bromophenyl)pyrazole. The document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies for computational analysis, data presentation, and visualization of experimental workflows.

While specific experimental data for this compound is not extensively available in the public domain, this guide extrapolates from established computational protocols for structurally similar pyrazole compounds to outline a robust strategy for its virtual screening and characterization. The proposed in silico approach aims to predict the compound's potential biological activities and its interactions with relevant protein targets, thereby guiding future experimental validation.

Synthesis and Physicochemical Properties

The synthesis of this compound can be conceptually designed based on established methods for related pyrazole derivatives. A plausible synthetic route involves the reaction of a substituted hydrazine with a diketone, followed by cyclization.[3][4]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₃BrN₂ |

| Molecular Weight | 313.19 g/mol |

| LogP | 4.5 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 2 |

Note: These values are hypothetical and would be calculated using computational tools in a real study.

Prospective In Silico Modeling Workflow

The following sections detail a comprehensive in silico workflow to investigate the potential therapeutic applications of this compound. This workflow is designed to be a systematic approach, starting from ligand preparation and moving through molecular docking and dynamics simulations.

Ligand and Protein Preparation

Experimental Protocol:

-

Ligand Preparation: The 3D structure of this compound would be constructed using molecular modeling software such as ChemDraw or Avogadro. The structure would then be optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Protein Target Selection: Based on the known biological activities of pyrazole derivatives, potential protein targets will be identified. For this prospective study, Cyclooxygenase-2 (COX-2) for anti-inflammatory activity, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Cyclin-Dependent Kinase 2 (CDK2) for anticancer activity are selected.[1][5]

-

Protein Preparation: The 3D crystal structures of the selected target proteins (e.g., PDB IDs: 5IKR for COX-2, 2QU5 for VEGFR2, 2VTO for CDK2) would be downloaded from the Protein Data Bank. Water molecules, co-crystallized ligands, and any other heteroatoms would be removed. Polar hydrogens and Kollman charges would be added to the protein structures using tools like AutoDockTools.[6]

Molecular Docking

Molecular docking studies are performed to predict the preferred binding orientation of the ligand to the protein target and to estimate the binding affinity.[5][7]

Experimental Protocol:

-

Grid Box Generation: A grid box would be defined around the active site of each target protein. The dimensions and center of the grid box would be set to encompass the entire binding pocket.

-

Docking Simulation: Molecular docking would be performed using software such as AutoDock Vina. The prepared ligand would be docked into the active site of the prepared protein targets. The docking algorithm would generate multiple binding poses of the ligand.

-

Analysis of Results: The docking results would be analyzed to identify the best binding pose based on the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, would be visualized and analyzed using software like PyMOL or Discovery Studio.[8]

Table 2: Hypothetical Molecular Docking Results

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Residues |

| COX-2 (5IKR) | -9.5 | TYR355, ARG513, SER530 |

| VEGFR2 (2QU5) | -8.8 | CYS919, ASP1046, LYS868 |

| CDK2 (2VTO) | -8.2 | LEU83, LYS33, ASP86 |

Note: These are representative values based on literature for similar pyrazole derivatives.[5]

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time, providing insights into its stability and the nature of the interactions.[9][10][11]

Experimental Protocol:

-

System Preparation: The docked ligand-protein complex with the best binding energy would be used as the starting structure for the MD simulation. The complex would be solvated in a water box with appropriate ions to neutralize the system.

-

Simulation: MD simulations would be performed using software like GROMACS or AMBER. The simulation would typically run for 100 nanoseconds or longer to ensure adequate sampling of the conformational space.[12]

-

Trajectory Analysis: The trajectory from the MD simulation would be analyzed to assess the stability of the complex. Key parameters to analyze include the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of the protein residues, and the number of hydrogen bonds formed between the ligand and protein over time.[13]

Table 3: Hypothetical Molecular Dynamics Simulation Analysis

| Parameter | Average Value | Interpretation |

| Protein RMSD (Å) | 1.5 | Stable protein backbone |

| Ligand RMSD (Å) | 0.8 | Ligand remains stably bound in the active site |

| Hydrogen Bonds | 2-3 | Consistent hydrogen bonding interactions |

Note: These values are hypothetical and represent a stable simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

If a dataset of structurally similar pyrazole analogues with known biological activities is available, a Quantitative Structure-Activity Relationship (QSAR) model can be developed to predict the activity of this compound.[14][15][16]

Experimental Protocol:

-

Dataset Collection: A dataset of pyrazole derivatives with their corresponding biological activities (e.g., IC₅₀ values) would be compiled.

-

Descriptor Calculation: A variety of molecular descriptors (e.g., constitutional, topological, and quantum-chemical) would be calculated for each molecule in the dataset.

-

Model Development and Validation: A statistical model, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), would be built to correlate the molecular descriptors with the biological activity.[14] The predictive power of the model would be assessed through internal and external validation techniques.

Conclusion

This technical guide outlines a comprehensive in silico modeling strategy for the characterization of this compound. By employing a combination of molecular docking, molecular dynamics simulations, and potentially QSAR modeling, it is possible to generate valuable predictive data on the compound's biological activity, binding mechanisms, and stability within the active sites of relevant protein targets. The methodologies and workflows presented here provide a robust framework for the computational evaluation of this and other novel pyrazole derivatives, facilitating a more targeted and efficient drug discovery process. The insights gained from such in silico studies are crucial for prioritizing compounds for synthesis and subsequent in vitro and in vivo testing.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. pharmacyjournal.in [pharmacyjournal.in]

- 5. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpbs.com [ijpbs.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Springer Nature Experiments [experiments.springernature.com]

- 11. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Biophysical chemistry laboratory [biophysics.chem.udel.edu]

- 12. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. One moment, please... [biointerfaceresearch.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, antitumor evaluation, molecular modeling and quantitative structure-activity relationship (QSAR) of some novel arylazopyrazolodiazine and triazine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Novel Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone scaffold in medicinal chemistry.[1][2][3] First synthesized in 1883, its derivatives have demonstrated a vast spectrum of pharmacological activities, leading to their integration into numerous FDA-approved drugs.[2] Notable examples include the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the erectile dysfunction treatment Sildenafil, highlighting the therapeutic versatility of the pyrazole core.[2][4] The significance of this scaffold lies in its unique structural and electronic properties, which allow it to serve as a versatile pharmacophore capable of interacting with a wide range of biological targets.[5]

This guide provides an in-depth overview of modern synthetic methodologies for creating novel pyrazole derivatives, summarizes their biological activities with a focus on anticancer applications, presents detailed experimental protocols, and visualizes key processes and pathways relevant to their development.

Synthetic Methodologies for Pyrazole Derivatives

The construction of the pyrazole ring can be achieved through various synthetic strategies, ranging from classical condensation reactions to modern metal-catalyzed and multicomponent processes.[6]

Knorr Cyclocondensation Reaction

The Knorr synthesis, a foundational method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][7] While effective, this method can sometimes suffer from a lack of regioselectivity when using unsymmetrical dicarbonyl compounds and hydrazines.[4]

1,3-Dipolar Cycloaddition

A more modern and often regioselective approach is the [3+2] cycloaddition reaction between a 1,3-dipole (like a diazo compound or nitrilimine) and a dipolarophile (such as an alkyne or alkene).[7][8] This method provides access to a wide array of substituted pyrazoles under mild conditions.[7]

Multicomponent Reactions (MCRs)

MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials.[9] These reactions are prized for their atom economy, simplicity, and ability to rapidly generate molecular diversity.[9] Recent advances have utilized MCRs to synthesize complex pyrazole derivatives in a time-efficient and eco-friendly manner.[10]

Microwave and Ultrasound-Assisted Synthesis

The application of microwave irradiation and ultrasound has emerged as a green chemistry approach to pyrazole synthesis.[10][11] These techniques often lead to significantly reduced reaction times, higher yields, and milder reaction conditions compared to conventional heating methods.[10]

Experimental Protocols

Detailed methodologies are crucial for reproducibility in scientific research. Below are representative protocols for the synthesis of pyrazole derivatives.

Protocol 1: General Procedure for Synthesis of Tetra-Substituted Pyridine Derivatives

This protocol describes the synthesis of pyrazolyl-pyridine derivatives, which have shown potential as antitumor agents.[12]

-

A mixture of ethyl 3-acetyl-1,5-diphenyl-1H-pyrazole-4-carboxylate (1 mmol), an appropriate aldehyde (1 mmol), and malononitrile or ethyl acetoacetate (1 mmol) is prepared in glacial acetic acid (20 mL).

-

Ammonium acetate (8 mmol) is added to the mixture.

-

The reaction mixture is refluxed for 6–8 hours, with progress monitored by Thin Layer Chromatography (TLC).

-

After completion, the mixture is cooled, and the resulting solid precipitate is collected by filtration, washed with water, and recrystallized from an appropriate solvent to yield the final product.[12]

Protocol 2: One-Pot Synthesis of 3,5-Disubstituted Pyrazoles

This method details a one-pot synthesis from terminal alkynes and aldehydes.[7]

-

To a solution of a terminal alkyne (1.0 mmol) and an aromatic aldehyde (1.2 mmol) in a suitable solvent, add molecular iodine and a hydrazine derivative.

-

The reaction is stirred at room temperature until completion, as monitored by TLC.

-

Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.

-

The organic layer is dried and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the 3,5-disubstituted pyrazole.[7]

Protocol 3: Microwave-Assisted Synthesis of Pyrano[2,3-c]pyrazoles

This protocol outlines an efficient, solvent-free synthesis of pyran-fused pyrazole derivatives.[10]

-

A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1.5 mmol) is placed in a reaction vessel.

-

The vessel is subjected to microwave irradiation at a specified power (e.g., 450 W) and temperature (e.g., 120 °C) for a short duration (e.g., 3-5 minutes).

-

After cooling, the solid mass is washed with water and then recrystallized from ethanol to yield the pure pyrano[2,3-c]pyrazole product.[10]

Biological Activities and Anticancer Potential

Pyrazole derivatives exhibit a remarkable range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[1][13] Their role as anticancer agents is particularly significant, with many derivatives functioning as potent inhibitors of key signaling pathways involved in tumor growth and proliferation.[14][15]

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. 2024.sci-hub.box [2024.sci-hub.box]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 9. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. srrjournals.com [srrjournals.com]

Unlocking Therapeutic Potential: A Deep Dive into the Structure-Activity Relationship of Bromophenyl Pyrazoles

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This technical guide delves into the core of the structure-activity relationship (SAR) of bromophenyl pyrazoles, a class of heterocyclic compounds demonstrating significant promise across various therapeutic areas, including oncology, infectious diseases, and inflammation.

This document provides a comprehensive overview of the SAR of bromophenyl pyrazoles, summarizing key quantitative data in structured tables for comparative analysis. Detailed experimental methodologies for pivotal assays are outlined to ensure reproducibility and facilitate further research. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to offer a clear and concise understanding of the underlying mechanisms of action and research processes.

Core Structure and Biological Activities

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. The incorporation of a bromophenyl substituent onto this core structure has been shown to significantly influence the pharmacological properties of the resulting molecules. These derivatives have exhibited a broad spectrum of biological activities, including but not limited to:

-

Anticancer Activity: Notably through the inhibition of tubulin polymerization and the induction of apoptosis via reactive oxygen species (ROS) generation.

-

Antimicrobial Activity: Demonstrating efficacy against various bacterial and fungal strains.

-

Anti-inflammatory Activity: Primarily through the inhibition of key signaling pathways like the p38 MAPK pathway.

-

Cannabinoid Receptor Modulation: Acting as antagonists for the CB1 receptor, suggesting potential applications in neurological and metabolic disorders.

The position of the bromo substituent on the phenyl ring, as well as the nature and position of other substituents on both the phenyl and pyrazole rings, play a crucial role in determining the potency and selectivity of these compounds.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative SAR data for various bromophenyl pyrazole derivatives, highlighting the impact of structural modifications on their biological activities.

Table 1: Anticancer Activity of Bromophenyl Pyrazole Derivatives

| Compound ID | R1 (Pyrazole Ring) | R2 (Phenyl Ring) | R3 (Other) | Target Cell Line | IC50 (µM) | Reference |

| 1a | -H | 4-Br | -CH3 | A549 (Lung) | 0.69 | [1] |

| 1b | -H | 4-Br | -CN | K562 (Leukemia) | 0.021 | [1] |

| 1c | -H | 4-Br | -OCH3 | MCF-7 (Breast) | >100 | [1] |

| 2a | -CH3 | 4-Br | - | HCT-116 (Colon) | 3.6 | [2] |

| 2b | -CH3 | 4-Br | Naphthalene | MCF-7 (Breast) | 24.6 | [2] |

| 3f | p-tolyl | 4-OCH3 | 3,4,5-trimethoxyphenyl | MDA-MB-468 (Breast) | 6.45 (48h) | [3] |

Key SAR Insights for Anticancer Activity:

-

The presence of a cyano group at the R3 position (Compound 1b ) significantly enhances potency against leukemia cells.[1]

-

Substitution with a methoxy group at the R3 position (Compound 1c ) can lead to a dramatic decrease in activity against breast cancer cells.[1]

-

The addition of a bulky naphthalene moiety (Compound 2b ) can reduce activity compared to a smaller substituent.[2]

-

A combination of methoxy and trimethoxyphenyl substitutions (Compound 3f ) shows potent activity against triple-negative breast cancer cells.[3]

Table 2: Antimicrobial Activity of Bromophenyl Pyrazole Derivatives

| Compound ID | R1 (Pyrazole Ring) | R2 (Phenyl Ring) | Test Organism | MIC (µg/mL) | Reference |

| 4a | -SO2NH2 | 4-Br | S. aureus | 62.5 | [4] |

| 4b | -SO2NH2 | 4-Br | E. coli | 125 | [4] |

| 5a | -CSNH2 | 4-Br | C. albicans | 7.8 | [4] |

| 5b | -CSNH2 | 4-Br | A. flavus | 15.6 | [4] |

Key SAR Insights for Antimicrobial Activity:

-

The presence of a sulfonamide group (Compounds 4a , 4b ) confers broad-spectrum antibacterial activity.[4]

-

A carbothiohydrazide moiety (Compounds 5a , 5b ) is associated with potent antifungal activity.[4]

Experimental Protocols

Detailed methodologies are crucial for the validation and extension of research findings. Below are protocols for key experiments cited in the SAR analysis of bromophenyl pyrazoles.

Synthesis of 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde

This protocol describes a common starting point for the synthesis of various bromophenyl pyrazole derivatives.

Workflow:

Procedure:

-

Vilsmeier-Haack Reaction: To a solution of 4-bromoacetophenone semicarbazone in dimethylformamide (DMF), phosphorus oxychloride (POCl3) is added dropwise at 0°C. The reaction mixture is then heated to 70°C for several hours.

-

Work-up: The mixture is poured onto crushed ice and neutralized with a sodium bicarbonate solution. The resulting precipitate, 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde, is filtered, washed with water, and dried.

-

Alkylation: The pyrazole-4-carbaldehyde is dissolved in DMF, and sodium hydride (NaH) is added portion-wise at 0°C. After stirring, ethyl iodide is added, and the reaction is stirred at room temperature until completion.

-

Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the final compound.[5]

In Vitro Tubulin Polymerization Inhibition Assay

This assay is critical for evaluating the anticancer potential of compounds that target the microtubule network.

Workflow:

Procedure:

-

A fluorescence-based in vitro tubulin polymerization assay is performed using a commercially available kit (e.g., Cytoskeleton, Inc., BK011P).[6]

-

The tubulin reaction mix typically contains porcine brain tubulin, GTP, and a glycerol-containing buffer.[6]

-

Test compounds at various concentrations are added to a 96-well plate and pre-incubated at 37°C.[6]

-

The tubulin reaction mix is then added to the wells to initiate polymerization.

-

The increase in fluorescence, which is proportional to the amount of polymerized tubulin, is monitored over time using a microplate reader with excitation at 355 nm and emission at 460 nm.[6]

-

The inhibitory activity of the compounds is determined by comparing the polymerization curves in the presence and absence of the test compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Workflow:

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]

Preliminary Cytotoxicity Screening of Pyrazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of pyrazole compounds, a class of heterocyclic organic molecules that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document outlines key experimental protocols, summarizes recent findings on their cytotoxic effects against various cancer cell lines, and visualizes the associated signaling pathways.

Introduction to Pyrazole Compounds in Oncology

Pyrazole derivatives are a versatile scaffold in drug discovery, with numerous compounds demonstrating a broad range of biological activities, including anticancer properties.[1] Their unique structural features allow for diverse substitutions, enabling the fine-tuning of their pharmacological profiles. Many pyrazole-containing compounds have been investigated for their potential to inhibit key targets in cancer progression, such as protein kinases.[2][3] This guide focuses on the initial in vitro evaluation of their cytotoxic potential, a critical first step in the drug development pipeline.

Quantitative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity of various pyrazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a compound that is required to inhibit a biological process by 50%. Lower IC50 values are indicative of higher potency.

Table 1: Cytotoxicity of Pyrazole Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1,3,4-trisubstituted pyrazole derivatives | HCT116, UO31, HepG2 | Varies | [1] |

| Pyrazolo[1,5-a]pyrimidine (Compound 29) | MCF7 | 17.12 | [1][4] |

| Pyrazolo[1,5-a]pyrimidine (Compound 29) | HepG2 | 10.05 | [1][4] |

| Pyrazolo[1,5-a]pyrimidine (Compound 29) | A549 | 29.95 | [1][4] |

| Pyrazolo[1,5-a]pyrimidine (Compound 29) | Caco2 | 25.24 | [1][4] |

| Pyrazole carbaldehyde (Compound 43) | MCF7 | 0.25 | [1] |

| 1-Aryl-1H-pyrazole-fused curcumin analogs | MDA-MB-231, HepG2 | 3.64 - 16.13 | [4] |

| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids (Compounds 22 & 23) | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | [4] |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 15) | 13 cancer cell lines | 0.127 - 0.560 (GI50) | [3] |

| Pyrazole carbohydrazide (Compounds 36, 41, 42, 43) | B16F10 | 6.30 - 6.75 (pIC50) | [5] |

| Pyrazole acetohydrazide (Compound 4) | A2780 | 8.57 (pIC50) | [5] |

| Pyrazole carbohydrazide and acetohydrazide (Compounds 4 & 5) | MDA-MB-231 | 5.90 - 6.36 (pIC50) | [5] |

| Pyrazole triazole thiol (Compounds 48, 55, 60) | PC-3 | 5.26 - 5.32 (pIC50) | [5] |

| 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones (Compounds 3a & 3i) | PC-3 | 1.22 - 1.24 | [6] |

| 3,5-diphenyl-1H-pyrazole (L2) | CFPAC-1 | 61.7 ± 4.9 | [7] |

| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) | MCF-7 | 81.48 ± 0.89 | [7] |

Table 2: EGFR and VEGFR-2 Inhibitory Activity of Fused Pyrazole Derivatives

| Compound | Target | IC50 (µM) | Reference |

| Compound 3 | EGFR | 0.06 | [8][9][10] |

| Compound 9 | VEGFR-2 | 0.22 | [8][9][10] |

| Compound 9 | EGFR | Potent Inhibition | [8][9] |

| Compound 12 | EGFR & VEGFR-2 | Potent Dual Inhibition | [8][9] |

| Compounds 1, 2, 4, 8, 11, 12, 15 | (against HEPG2) | 0.31 - 0.71 | [8][10] |

| 1H-pyrazolo[3,4-d]pyrimidine (Compound 24) | A549 | 8.21 | [4] |

| 1H-pyrazolo[3,4-d]pyrimidine (Compound 24) | HCT116 | 19.56 | [4] |

| 1H-pyrazolo[3,4-d]pyrimidine (Compound 24) | EGFR (wild-type) | 0.016 | [4] |

| 1H-pyrazolo[3,4-d]pyrimidine (Compound 24) | EGFR (T790M mutant) | 0.236 | [4] |

Table 3: CDK2 Inhibitory Activity of Pyrazole Derivatives

| Compound/Derivative | Target | IC50 / Ki (µM) | Reference |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 15) | CDK2 | 0.005 (Ki) | [3] |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 14) | CDK2 | 0.007 (Ki) | [3] |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 14) | CDK5 | 0.003 (Ki) | [3] |

| Pyrazole derivative (Compound 4) | CDK2/cyclin A2 | 3.82 | [11] |

| Pyrazole derivative (Compound 7a) | CDK2/cyclin A2 | 2.0 | [11] |

| Pyrazole derivative (Compound 7d) | CDK2/cyclin A2 | 1.47 | [11] |

| Pyrazole derivative (Compound 9) | CDK2/cyclin A2 | 0.96 | [11] |

| Pyrazole derivative (Compound 4a) | CDK-2 | 0.205 | [12] |

| Pyrazole derivative (Compound 6b) | CDK-2 | 0.458 | [12] |

Experimental Protocols

A fundamental aspect of preliminary cytotoxicity screening is the use of robust and reproducible in vitro assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[13][14]

MTT Assay Protocol

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product.[13] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline - PBS).

-

Cell culture medium (appropriate for the cell line used).

-

Test pyrazole compounds dissolved in a suitable solvent (e.g., DMSO).

-

Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl).[15]

-

96-well microtiter plates.

-

Microplate reader capable of measuring absorbance at 570 nm.

Procedure for Adherent Cells:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: The following day, treat the cells with various concentrations of the pyrazole compounds. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, carefully remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[15]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[15]

-

Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals.[15] Add 100-150 µL of the solubilization solvent to each well to dissolve the crystals.[15]

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[15]

Procedure for Suspension Cells:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and immediately treat them with various concentrations of the pyrazole compounds.

-

Incubation: Incubate the plates for the desired duration.

-

MTT Addition and Formazan Formation: Add MTT solution to each well and incubate for 2-4 hours.

-

Centrifugation: Centrifuge the plate to pellet the cells and formazan crystals.

-

Solubilization: Carefully remove the supernatant and add the solubilization solvent to each well.

-

Absorbance Measurement: Resuspend the pellet and measure the absorbance as described for adherent cells.

Data Analysis: Cell viability is typically expressed as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualization of Signaling Pathways and Experimental Workflows

To better understand the mechanisms by which pyrazole compounds exert their cytotoxic effects, it is crucial to visualize the targeted signaling pathways. Furthermore, a clear graphical representation of the experimental workflow can aid in the comprehension and replication of the screening process.

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for Preliminary Cytotoxicity Screening using the MTT Assay.

Inhibition of EGFR Signaling Pathway

Caption: Inhibition of the EGFR signaling cascade by pyrazole compounds.

Inhibition of VEGFR Signaling Pathway

Caption: Inhibition of the VEGFR signaling pathway by pyrazole compounds.

Inhibition of CDK Signaling Pathway

Caption: Inhibition of the CDK2-mediated cell cycle progression by pyrazole compounds.

Conclusion

The preliminary cytotoxicity screening of pyrazole compounds is a critical step in the identification of novel anticancer drug candidates. The data presented in this guide highlight the potential of this chemical scaffold to yield potent and selective cytotoxic agents. The provided experimental protocol for the MTT assay offers a standardized method for in vitro evaluation. The visualized signaling pathways, including those of EGFR, VEGFR, and CDK, provide a framework for understanding the potential mechanisms of action of these compounds. Further investigation into the structure-activity relationships, selectivity, and in vivo efficacy of promising pyrazole derivatives is warranted to advance their development as next-generation cancer therapeutics.

References

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. repository.up.ac.za [repository.up.ac.za]

- 8. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 11. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. MTT assay overview | Abcam [abcam.com]

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 1-Benzyl-4-bromo-1H-pyrazole (CAS 50877-41-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the research applications for the compound 1-Benzyl-4-bromo-1H-pyrazole, registered under CAS number 50877-41-3. This versatile heterocyclic building block has emerged as a significant scaffold in medicinal chemistry, particularly in the development of targeted therapeutics such as protein degraders and kinase inhibitors. Its unique structural features allow for diverse chemical modifications, making it a valuable starting point for the synthesis of novel drug candidates.

Core Applications in Drug Discovery

Research indicates that 1-Benzyl-4-bromo-1H-pyrazole is a key intermediate in the synthesis of molecules designed to modulate critical cellular pathways involved in cancer and inflammatory diseases. Its primary applications are centered around its use as a foundational scaffold for:

-

Proteolysis Targeting Chimeras (PROTACs): This compound serves as a building block for the "warhead" component of PROTACs, which are designed to selectively target and induce the degradation of specific proteins. A notable application is in the development of PROTACs targeting Polo-like kinase 1 (PLK1), a protein implicated in cancer progression.

-

Kinase Inhibitors: The pyrazole nucleus is a well-established pharmacophore in the design of kinase inhibitors. 1-Benzyl-4-bromo-1H-pyrazole has been utilized in the synthesis of inhibitors for Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-Benzyl-4-bromo-1H-pyrazole is presented below.

| Property | Value |

| CAS Number | 50877-41-3 |

| Molecular Formula | C₁₀H₉BrN₂ |

| Molecular Weight | 237.10 g/mol |

| Appearance | Solid |

| Purity | Typically ≥96% |

| InChI Key | QKTAXFTZNKXHMW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CN2C=C(C=N2)Br |

Key Synthetic Applications and Target Overview

The primary utility of 1-Benzyl-4-bromo-1H-pyrazole lies in its role as a synthetic intermediate. The following table outlines the classes of therapeutic agents synthesized from this compound and their respective biological targets, as described in recent patent literature.

| Therapeutic Class | Biological Target | Research Area |

| PROTACs | PLK1 | Oncology |

| Kinase Inhibitors | RIPK1 | Inflammatory Diseases |

| Allosteric Modulators | NR2B | Neurological Disorders |

Experimental Protocols

Detailed experimental protocols for the utilization of 1-Benzyl-4-bromo-1H-pyrazole in the synthesis of advanced intermediates for drug discovery are outlined below. These protocols are based on methodologies described in patent literature.

Synthesis of a PROTAC Intermediate via Buchwald-Hartwig Amination

This protocol describes the coupling of 1-Benzyl-4-bromo-1H-pyrazole with a piperazine derivative, a common step in the assembly of PROTAC linkers.

Materials:

-

1-Benzyl-4-bromo-1H-pyrazole (2 g, 8.44 mmol)

-

tert-Butyl piperazine-1-carboxylate hydrochloride (3.00 g, 13.47 mmol)

-

tBuXPhos Pd G3 (600.00 mg, 755.31 µmol)

-

Sodium tert-butoxide (t-BuONa) (2 M solution, 10.00 mL)

-

Dioxane (40 mL)

-

Nitrogen gas

Procedure:

-

A mixture of 1-benzyl-4-bromo-1H-pyrazole, tert-butyl piperazine-1-carboxylate HCl, tBuXPhos Pd G3, and sodium tert-butoxide in dioxane is prepared in a reaction vessel.

-

The vessel is degassed and purged with nitrogen gas three times to ensure an inert atmosphere.

-

The reaction mixture is then stirred at 100°C for 16 hours under a nitrogen atmosphere.

-

Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is purified by column chromatography to yield the desired product.

Synthesis of a Necroptosis Inhibitor Precursor via Bromination

This protocol details the synthesis of an ethyl 1-benzyl-4-bromo-1H-pyrazole-3-carboxylate, a precursor for RIPK1 inhibitors.[1]

Materials:

-

Ethyl 1-benzyl-1H-pyrazole-3-carboxylate (6.4 g, 27.8 mmol)

-

Acetonitrile (100 mL)

-

Liquid bromine (6.7 g, 41.7 mmol)

-

3M Sodium thiosulfate solution

-

Ethyl acetate

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Celite

Procedure:

-

Dissolve ethyl 1-benzyl-1H-pyrazole-3-carboxylate in acetonitrile in a 250 mL round-bottom flask.

-

Slowly add liquid bromine dropwise to the reaction mixture at room temperature and stir overnight.

-

Quench the reaction by the slow dropwise addition of 3M sodium thiosulfate solution and stir for 15 minutes.

-

Remove the acetonitrile by evaporation.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic phases and wash with saturated sodium chloride solution (2 x 15 mL).

-

Dry the organic phase over anhydrous sodium sulfate and filter through Celite.

-

Remove the organic solvent by rotary evaporation.

-

Purify the residue by silica gel column chromatography (petroleum ether:ethyl acetate gradient from 100:0 to 50:50) to afford the final product.[1]

Cell Viability Assay for Necroptosis Inhibition

This assay is used to determine the biological activity of compounds synthesized from 1-Benzyl-4-bromo-1H-pyrazole derivatives in inhibiting programmed cell necrosis.[1]

Cell Line: FADD-deficient Jurkat cells (human peripheral blood leukemia T-cell line).

Procedure:

-

Culture FADD-deficient Jurkat cells in vitro to the logarithmic growth phase.

-

Collect the cells by centrifugation at 1000 rpm for 5 minutes and discard the supernatant.

-

Adjust the cell concentration to 2.5 x 10⁵ cells/mL.

-

Seed the cells into 96-well plates.

-

Treat the cells with varying concentrations of the test compound.

-

Induce necroptosis using an appropriate stimulus (e.g., TNF-α).

-

After a suitable incubation period, measure cell viability using a chemiluminescence-based assay.

-